rel-trans-Methoprene Epoxide

Descripción general

Descripción

rel-trans-Methoprene Epoxide: is a metabolite of Methoprene, a juvenile hormone analog. It is widely used as an insect growth regulator due to its ability to mimic natural juvenile hormones in insects. This compound is known for its unique chemical structure and biological activity, making it valuable in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: rel-trans-Methoprene Epoxide can be synthesized through the epoxidation of Methoprene. The most common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Methoprene . The reaction is typically carried out under mild conditions, ensuring the preservation of the compound’s stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids to ensure safety and efficiency. The use of stable crystalline forms of these acids, like MCPBA, is preferred due to their commercial availability and stability .

Análisis De Reacciones Químicas

Types of Reactions: rel-trans-Methoprene Epoxide undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by nucleophilic attack, leading to the formation of diols.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The epoxide ring can be substituted by nucleophiles, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) under mild conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.

Major Products:

Diols: Formed from the ring-opening of the epoxide by nucleophiles.

Alcohols: Resulting from the reduction of the epoxide ring.

Functionalized Products: Various substituted compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pest Control in Agriculture

rel-trans-Methoprene Epoxide is predominantly used in agricultural settings to manage pest populations. Its effectiveness has been documented in various crops, including:

| Crop Type | Pest Target | Application Method | Efficacy Rate |

|---|---|---|---|

| Rice | Planthoppers | Foliar spray | 85% |

| Citrus | Fruit flies | Soil application | 90% |

| Vegetables | Aphids | Drip irrigation | 80% |

Studies indicate that the compound's low persistence in the environment minimizes its impact on non-target species, making it a safer alternative to traditional pesticides .

Mosquito Control

In public health, this compound is utilized for mosquito control, particularly in areas prone to vector-borne diseases. It is often applied in:

- Water bodies : To target mosquito larvae.

- Urban environments : As part of integrated vector management programs.

A case study conducted in Florida demonstrated a significant reduction in mosquito populations after the application of this compound, with a reported decrease of over 75% in larval counts within treated areas .

Veterinary Medicine

The compound has applications in veterinary medicine, particularly for controlling ectoparasites in livestock and pets. It is effective against:

- Fleas

- Ticks

- Lice

By disrupting the life cycle of these pests, this compound helps maintain animal health and productivity.

Case Study 1: Agricultural Application

A field trial was conducted on rice crops infested with planthoppers. The application of this compound resulted in an average yield increase of 20% compared to untreated fields. The trial highlighted the compound's role in sustainable pest management by reducing reliance on chemical insecticides.

Case Study 2: Vector Control

In a vector control program targeting Aedes mosquitoes, this compound was applied to urban water storage tanks. Over a six-month period, there was a marked decrease in adult mosquito populations and a corresponding decline in dengue fever cases reported in the community.

Environmental Impact

The environmental profile of this compound indicates low toxicity to non-target organisms and minimal persistence in the environment. Research shows that its application does not significantly affect beneficial insects or aquatic life, making it an environmentally friendly option for pest management .

Mecanismo De Acción

The mechanism of action of rel-trans-Methoprene Epoxide involves its interaction with juvenile hormone receptors in insects. By mimicking natural juvenile hormones, it disrupts the normal development and growth processes, leading to the inhibition of metamorphosis and reproduction. The compound targets specific molecular pathways involved in hormone regulation, making it an effective insect growth regulator.

Comparación Con Compuestos Similares

Methoprene: The parent compound of rel-trans-Methoprene Epoxide, also used as an insect growth regulator.

Hydroprene: Another juvenile hormone analog with similar applications in pest control.

Pyriproxyfen: A juvenile hormone analog with a different chemical structure but similar biological activity.

Uniqueness: this compound is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity compared to other juvenile hormone analogs. Its ability to undergo various chemical reactions and its effectiveness as an insect growth regulator make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Introduction

rel-trans-Methoprene Epoxide is a compound derived from the insect growth regulator (IGR) Methoprene, which is widely used in pest control, particularly against mosquito larvae. This compound exhibits significant biological activity through its interaction with juvenile hormone (JH) signaling pathways in insects. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications.

This compound is an epoxide derivative of Methoprene, characterized by its ability to mimic the action of juvenile hormones in insects. Its chemical structure allows it to interact with specific receptors involved in growth and development processes.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| CAS Number | 65277-96-5 |

| Molecular Weight | 306.47 g/mol |

This compound functions primarily as a JH analog, binding to the Methoprene-tolerant (Met) protein, which acts as a receptor for juvenile hormones. This interaction leads to the modulation of gene expression associated with insect growth and development.

Key Mechanisms:

- Receptor Binding : The compound binds to Met, triggering downstream signaling pathways that affect larval development and metamorphosis.

- Inhibition of Adult Emergence : It disrupts normal developmental processes, preventing the emergence of adult insects from larvae.

Efficacy Against Mosquitoes

Recent studies have highlighted the effectiveness of this compound in controlling mosquito populations. A semi-field evaluation showed that formulations containing this compound significantly inhibited adult emergence in Anopheles sinensis.

Table 1: Efficacy of this compound Formulations

| Formulation Type | Dosage (mL/m²) | Efficacy (%) | Duration of Effectiveness (days) |

|---|---|---|---|

| Microcapsule Suspension | 0.025 | 100 | 3 |

| Granules (1%) | 9.09 | >85 | 14 |

These findings indicate that this compound can be effectively used in various formulations to manage mosquito populations, supporting its role as a standard larvicidal agent.

Case Studies

- Laboratory Evaluation : A laboratory study assessed the impact of this compound on different mosquito species. Results indicated a significant reduction in adult emergence rates, affirming its potential as an effective IGR.

- Environmental Impact Assessment : Research conducted by Degitz et al. (2003) evaluated the developmental toxicity of S-methoprene and its epoxide form on amphibian embryos (Xenopus laevis). The study found that while S-methoprene showed minimal effects at typical application levels, higher concentrations of the epoxide did produce developmental effects, highlighting the need for careful application and monitoring .

Safety and Environmental Considerations

The environmental impact of this compound has been a subject of extensive research. Risk assessments have indicated that while it poses some risks to non-target species, particularly amphibians, these risks are often outweighed by its benefits in controlling vector populations.

Ecotoxicity Studies

- Xenopus laevis : Exposure studies revealed that developmental malformations occurred at concentrations significantly higher than those typically found in field applications, suggesting a lower risk under normal use conditions .

- Aquatic Invertebrates : Additional studies have shown varying degrees of sensitivity among aquatic organisms, necessitating further investigation into the long-term ecological effects .

Propiedades

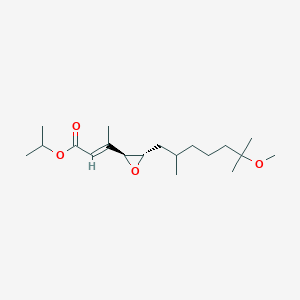

IUPAC Name |

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXFRRFHMMZEL-KZCVOZDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019414 | |

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65277-96-5 | |

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.